molecular formula C141H229N41O38S7 B1148377 nisin Z CAS No. 137061-46-2

nisin Z

Cat. No.: B1148377
CAS No.: 137061-46-2
M. Wt: 3331.1 g/mol
InChI Key: PWFSAVZKCGCNRK-RDLXCTAXSA-N
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Description

Nisin Z is a polycyclic antibacterial peptide produced by the bacterium Lactococcus lactis. It is a variant of nisin, differing by a single amino acid substitution. This compound is widely recognized for its potent antimicrobial properties, particularly against Gram-positive bacteria. It is commonly used as a food preservative due to its ability to inhibit the growth of foodborne pathogens and spoilage organisms .

Mechanism of Action

Target of Action

Nisin Z, a variant of nisin, is a small cationic peptide that primarily targets Gram-positive bacteria . Its primary target is lipid II , an essential precursor in peptidoglycan biosynthesis . Lipid II is a molecule found in the cell membrane of bacteria and plays a crucial role in cell wall synthesis .

Mode of Action

This compound exhibits a dual mode of action . It binds to lipid II on the bacterial membrane, resulting in the inhibition of cell wall synthesis . This binding also leads to the formation of pores in the bacterial cell membrane . The pore formation causes a loss of vital ions and molecules, leading to cell death .

Biochemical Pathways

The interaction of this compound with lipid II disrupts the biochemical pathways involved in cell wall synthesis . This disruption affects the integrity of the bacterial cell wall, leading to cell lysis . Additionally, this compound can induce apoptosis and inhibit the outgrowth of bacterial spores .

Pharmacokinetics

It’s known that this compound is heat stable at acidic ph and shows a bactericidal mode of action against certain bacteria .

Result of Action

The result of this compound’s action is the death of the targeted bacterial cells . By inhibiting cell wall synthesis and forming pores in the cell membrane, this compound causes the cells to lose vital ions and molecules, leading to cell death . In addition, this compound has been found to induce selective toxicity and negatively affect the energy metabolism of certain cells .

Action Environment

The effectiveness of this compound is often affected by environmental factors such as pH, temperature, food composition, structure, and food microbiota . For instance, the action of this compound is optimal at pH 6.0 and is significantly reduced by di- and trivalent cations . Moreover, this compound is more soluble and stable at a pH above 6 compared to nisin A .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Nisin Z is produced through fermentation using Lactococcus lactis strains. The production process involves cultivating the bacteria in a suitable growth medium, typically containing glucose or other carbon sources. The fermentation is carried out under controlled conditions, including pH, temperature, and aeration, to optimize this compound yield. The peptide is then purified using techniques such as salting-out, ultrafiltration, and chromatography .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation in bioreactors. The process is designed to maintain high cell density and continuous growth of Lactococcus lactis. This is achieved by using a membrane bioreactor system that allows for the removal of inhibitory by-products like lactic acid, thus enhancing this compound productivity. Genetic modifications to the bacterial strains can further improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: Nisin Z undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include modified this compound peptides with altered antimicrobial properties. These modifications can enhance or reduce the peptide’s activity depending on the nature of the reaction .

Scientific Research Applications

Nisin Z has a wide range of applications in scientific research:

Comparison with Similar Compounds

Nisin Z is similar to other nisin variants, such as nisin A, but it has unique properties that make it more effective in certain applications:

    Nisin A: Differs from this compound by a single amino acid substitution (histidine in nisin A vs. asparagine in this compound). .

    Other Lantibiotics: this compound is part of the lantibiotic family, which includes compounds like lacticin and subtilin. .

This compound’s unique properties, such as its enhanced solubility and diffusion, make it a valuable compound for various applications, particularly in the food and pharmaceutical industries.

Properties

CAS No.

137061-46-2

Molecular Formula

C141H229N41O38S7

Molecular Weight

3331.1 g/mol

IUPAC Name

(2S)-6-amino-2-[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(1S,4S,7S,8S,11R,14S,17R,20S)-7-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(3R,9S,12S,15S,21S,22S)-21-[[(2S)-6-amino-2-[[(3S,4S,7R,13S)-3-[[(3R,6S,12S,15S)-15-[[(Z)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]but-2-enoyl]amino]-12-[(2S)-butan-2-yl]-9-methylidene-6-(2-methylpropyl)-5,8,11,14-tetraoxo-1-thia-4,7,10,13-tetrazacyclohexadecane-3-carbonyl]amino]-4-methyl-2,9,12-trioxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadecane-7-carbonyl]amino]hexanoyl]amino]-15,22-dimethyl-12-(2-methylpropyl)-9-(2-methylsulfanylethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-14-(2-amino-2-oxoethyl)-4,8,20-trimethyl-3,6,12,15,21-pentaoxo-9,19-dithia-2,5,13,16,22-pentazabicyclo[9.9.2]docosane-17-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]prop-2-enoylamino]hexanoic acid

InChI

InChI=1S/C141H229N41O38S7/c1-24-67(11)103(147)133(211)159-79(27-4)116(194)171-91-57-223-58-92(172-121(199)86(48-65(7)8)166-113(191)72(16)155-136(214)105(68(12)25-2)177-130(91)208)131(209)181-110-77(21)227-60-93(157-102(188)55-150-132(210)97-38-34-44-182(97)140(110)218)126(204)161-81(36-29-32-42-143)118(196)179-107-74(18)224-59-94(158-101(187)54-149-115(193)82(39-45-221-22)162-120(198)85(47-64(5)6)165-111(189)70(14)153-100(186)53-151-134(107)212)127(205)167-88(50-98(145)184)122(200)163-83(40-46-222-23)117(195)160-80(35-28-31-41-142)119(197)180-108-75(19)226-62-96-128(206)168-89(51-99(146)185)123(201)173-95(61-225-76(20)109(139(217)174-96)178-114(192)73(17)156-138(108)216)129(207)170-90(56-183)125(203)176-106(69(13)26-3)137(215)169-87(49-78-52-148-63-152-78)124(202)175-104(66(9)10)135(213)154-71(15)112(190)164-84(141(219)220)37-30-33-43-144/h27,52,63-70,73-77,80-97,103-110,183H,15-16,24-26,28-51,53-62,142-144,147H2,1-14,17-23H3,(H2,145,184)(H2,146,185)(H,148,152)(H,149,193)(H,150,210)(H,151,212)(H,153,186)(H,154,213)(H,155,214)(H,156,216)(H,157,188)(H,158,187)(H,159,211)(H,160,195)(H,161,204)(H,162,198)(H,163,200)(H,164,190)(H,165,189)(H,166,191)(H,167,205)(H,168,206)(H,169,215)(H,170,207)(H,171,194)(H,172,199)(H,173,201)(H,174,217)(H,175,202)(H,176,203)(H,177,208)(H,178,192)(H,179,196)(H,180,197)(H,181,209)(H,219,220)/b79-27-/t67-,68-,69-,70-,73-,74-,75-,76-,77-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91+,92-,93-,94-,95-,96-,97-,103-,104-,105-,106-,107+,108+,109+,110+/m0/s1

InChI Key

PWFSAVZKCGCNRK-RDLXCTAXSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NC(=C)C(=O)N[C@H](C(=O)N[C@@H](CSC[C@H](C(=O)N1)NC(=O)/C(=C/C)/NC(=O)[C@H]([C@@H](C)CC)N)C(=O)N[C@@H]2[C@@H](SC[C@H](NC(=O)CNC(=O)[C@@H]3CCCN3C2=O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]4[C@@H](SC[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC4=O)C)CC(C)C)CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]5[C@@H](SC[C@H]6C(=O)N[C@H](C(=O)N[C@@H](CS[C@H]([C@H](C(=O)N6)NC(=O)[C@@H](NC5=O)C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC7=CN=CN7)C(=O)N[C@@H](C(C)C)C(=O)NC(=C)C(=O)N[C@@H](CCCCN)C(=O)O)CC(=O)N)C)C)C)CC(C)C

Canonical SMILES

CCC(C)C1C(=O)NC(=C)C(=O)NC(C(=O)NC(CSCC(C(=O)N1)NC(=O)C(=CC)NC(=O)C(C(C)CC)N)C(=O)NC2C(SCC(NC(=O)CNC(=O)C3CCCN3C2=O)C(=O)NC(CCCCN)C(=O)NC4C(SCC(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC4=O)C)CC(C)C)CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC5C(SCC6C(=O)NC(C(=O)NC(CSC(C(C(=O)N6)NC(=O)C(NC5=O)C)C)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC7=CN=CN7)C(=O)NC(C(C)C)C(=O)NC(=C)C(=O)NC(CCCCN)C(=O)O)CC(=O)N)C)C)C)CC(C)C

Synonyms

nisin Z

Origin of Product

United States

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